

# Introduction to Ketohexokinase (KHK) and Fructose Metabolism

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## Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014

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Excessive consumption of fructose has been linked to the rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] The primary enzyme responsible for the initial step in fructose metabolism is ketohexokinase (KHK), also known as fructokinase.[2][3] KHK catalyzes the ATP-dependent phosphorylation of fructose to fructose-1-phosphate (F-1-P).[2] This process is unique because, unlike glycolysis, it bypasses the key regulatory checkpoint controlled by phosphofructokinase.[3]

The KHK gene produces two splice isoforms: KHK-A and KHK-C.[4] KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a much higher affinity for fructose than KHK-A and is considered the primary driver of fructose metabolism.[4][5] The rapid, unregulated phosphorylation of fructose by KHK-C can lead to intracellular ATP depletion, subsequent generation of uric acid, and provides substrates for de novo lipogenesis (DNL), contributing to the pathophysiology of metabolic diseases.[3] Consequently, the inhibition of KHK-C presents a promising therapeutic strategy for treating these conditions.[6][7]

## PF-06835919: A Potent and Selective KHK Inhibitor

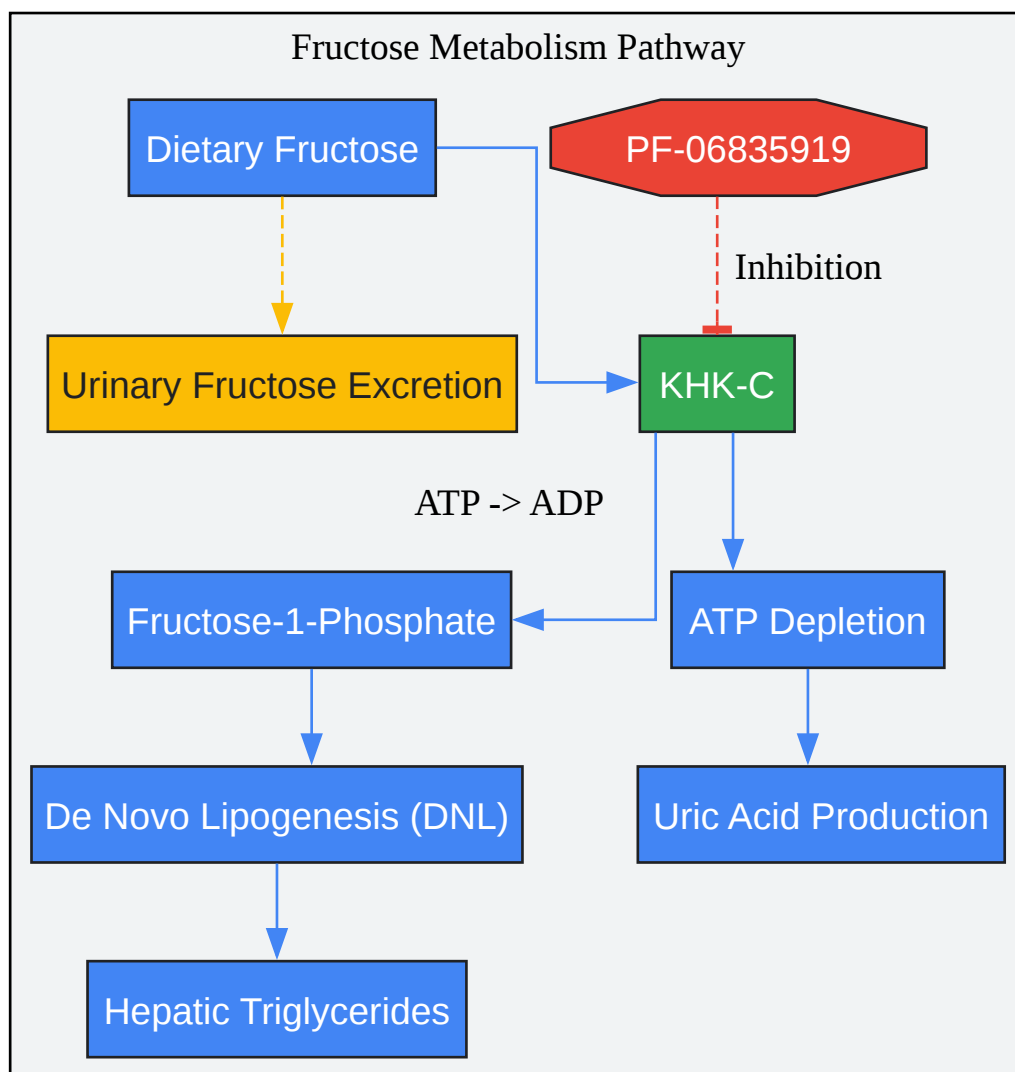
**PF-06835919** is a first-in-class, potent small-molecule inhibitor of ketohexokinase developed for the treatment of metabolic disorders.[1][8] It demonstrates high selectivity for the KHK-C isoform over the KHK-A isoform, effectively blocking the initial, rate-limiting step in fructose metabolism.[9][10] Preclinical and clinical studies have shown that by inhibiting KHK, **PF-**

**06835919** effectively reduces fructose metabolism, leading to decreased liver fat accumulation and improvements in metabolic parameters.[8][11]

## Core Mechanism of Action

The primary mechanism of action of **PF-06835919** is the direct, reversible inhibition of the KHK-C enzyme. By binding to the active site of KHK-C, **PF-06835919** prevents the phosphorylation of fructose to F-1-P. This action leads to several downstream physiological effects:

- **Reduction of F-1-P Accumulation:** Inhibition of KHK directly lowers intracellular concentrations of F-1-P in hepatocytes.[10]
- **Preservation of ATP Levels:** By blocking the rapid consumption of ATP for fructose phosphorylation, the inhibitor mitigates cellular ATP depletion.[3]
- **Decreased De Novo Lipogenesis:** The reduction in F-1-P limits the substrate available for the synthesis of triglycerides, thereby reducing fat accumulation in the liver.[12]
- **Increased Urinary Fructose Excretion:** With the primary metabolic pathway blocked, unmetabolized fructose is increasingly excreted in the urine.[8][10]



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Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on KHK-C.

## Quantitative Data

### Table 1: In Vitro Potency and Selectivity

Parameter	Target/System	Value	Reference
IC <sub>50</sub>	Human KHK-C	8.4 nM - 10 nM	<a href="#">[9]</a> <a href="#">[10]</a>
IC <sub>50</sub>	Human KHK-A	66 nM - 170 nM	<a href="#">[9]</a> <a href="#">[10]</a>
Selectivity	KHK-A / KHK-C	~8-17 fold	<a href="#">[9]</a> <a href="#">[10]</a>
IC <sub>50</sub> (F-1-P Reduction)	Primary Human Hepatocytes	0.232 µM	<a href="#">[10]</a>
IC <sub>50</sub> (F-1-P Reduction)	Primary Rat Hepatocytes	2.801 µM	<a href="#">[10]</a>

**Table 2: Preclinical Pharmacokinetics**

Species	Clearance (mL/min/kg)	Volume of Distribution (L/kg)	Reference
Rat	0.4	0.17	<a href="#">[1]</a> <a href="#">[13]</a>
Dog	1.3	0.38	<a href="#">[1]</a> <a href="#">[13]</a>
Monkey	0.4	0.22	<a href="#">[1]</a> <a href="#">[13]</a>

**Table 3: Clinical Efficacy (Phase 2 Studies in NAFLD)**

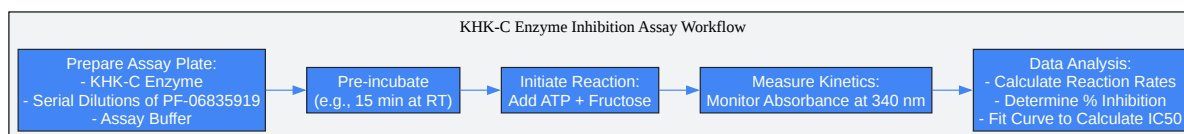
Dose	Endpoint	Result	p-value	Reference
300 mg once daily	% Reduction in Whole Liver Fat (6 weeks)	26.5% (vs. 7.78% for placebo)	<0.0395	<a href="#">[11]</a>
150 mg once daily	% Change in Whole Liver Fat (16 weeks)	-17.05% (vs. -5.26% for placebo)	N/A	<a href="#">[14]</a>
300 mg once daily	% Change in Whole Liver Fat (16 weeks)	-19.13% (vs. -5.26% for placebo)	0.0288	<a href="#">[14]</a>

## Experimental Protocols

### Protocol 1: Recombinant Human KHK-C Inhibition Assay

This assay quantifies the inhibitory potency of **PF-06835919** against the KHK-C enzyme.

- **Enzyme and Substrates:** Recombinant human KHK-C is used. The reaction mixture includes fructose as the primary substrate and ATP as the phosphate donor.
- **Assay Principle:** The assay measures the amount of ADP produced, which is stoichiometric to the amount of F-1-P generated. ADP is detected using a coupled enzyme system (e.g., pyruvate kinase and lactate dehydrogenase) where the oxidation of NADH to NAD<sup>+</sup> is monitored by the decrease in absorbance at 340 nm.
- **Methodology:**
  - A reaction buffer is prepared containing HEPES, KCl, MgCl<sub>2</sub>, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
  - Serial dilutions of **PF-06835919** are pre-incubated with the KHK-C enzyme in the reaction buffer.
  - The reaction is initiated by adding a mixture of ATP and fructose.
  - The plate is immediately placed in a spectrophotometer and the change in absorbance at 340 nm is measured over time.
  - The rate of reaction is calculated for each inhibitor concentration.
  - IC<sub>50</sub> values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.



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Caption: A typical workflow for an in vitro KHK-C enzyme inhibition assay.

## Protocol 2: Fructose-1-Phosphate (F-1-P) Reduction Assay in Primary Hepatocytes

This cell-based assay confirms the activity of the inhibitor in a relevant biological system.

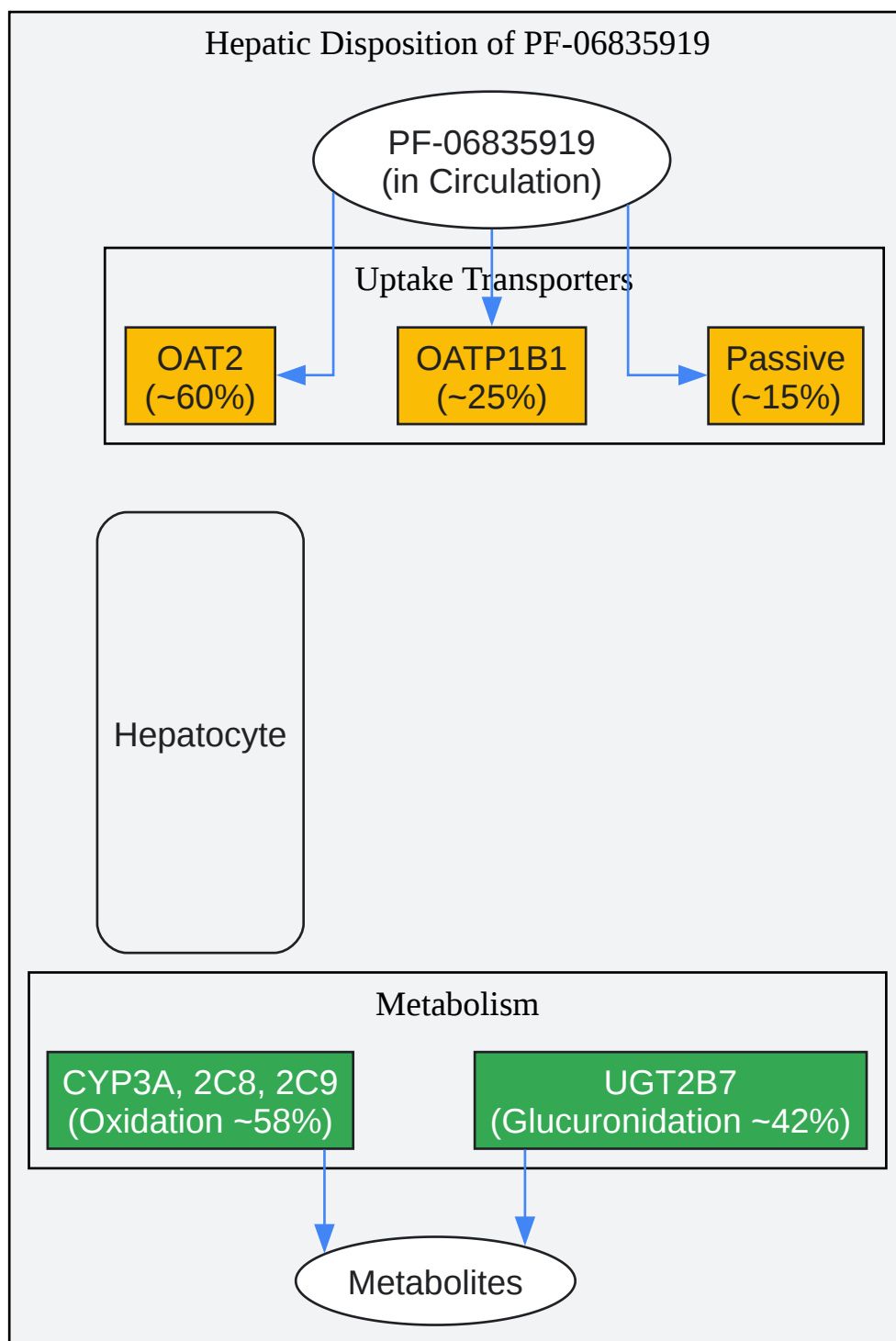
- Cell System: Cryopreserved primary human or rat hepatocytes are thawed, plated, and allowed to form a monolayer.
- Assay Principle: The assay measures the ability of **PF-06835919** to block the formation of intracellular F-1-P in hepatocytes following a fructose challenge.
- Methodology:
  - Hepatocytes are seeded in collagen-coated plates and cultured overnight.
  - Cells are washed and pre-incubated with various concentrations of **PF-06835919** in media for 1-2 hours.
  - A fructose challenge is initiated by adding a defined concentration of fructose to the media.
  - After a set incubation period (e.g., 60 minutes), the reaction is quenched by adding ice-cold perchloric acid or methanol to lyse the cells and precipitate proteins.
  - The cell lysates are neutralized and centrifuged to remove debris.

- The supernatant, containing F-1-P, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- IC<sub>50</sub> values are calculated by plotting the reduction in F-1-P levels against the inhibitor concentration.

## Pharmacokinetics and Metabolism

The disposition of **PF-06835919** is influenced by both metabolic enzymes and membrane transporters.

- Absorption and Distribution: The molecule is orally available.<sup>[15]</sup> Its distribution into the liver, the primary site of action, is facilitated by active uptake transporters, including Organic Anion Transporter 2 (OAT2) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1).<sup>[1][13]</sup> Studies in human hepatocytes suggest that OAT2-mediated transport is the dominant pathway, accounting for approximately 60% of the total uptake.<sup>[1][13]</sup>
- Metabolism: **PF-06835919** undergoes both oxidative metabolism and glucuronidation.<sup>[1]</sup> The primary cytochrome P450 enzymes involved are CYP3A, CYP2C8, and CYP2C9, while UGT2B7 is responsible for the acyl glucuronidation.<sup>[1][13]</sup> Despite being a substrate for these enzymes, the molecule exhibits low intrinsic clearance.<sup>[1]</sup> In clinical studies, **PF-06835919** was not found to be a significant inducer of CYP3A in vivo.<sup>[15]</sup>



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Caption: Hepatic uptake and metabolism pathways for **PF-06835919**.



## Conclusion

**PF-06835919** is a potent and selective inhibitor of KHK-C, the key enzyme driving hepatic fructose metabolism. Its mechanism of action is centered on blocking the conversion of fructose to fructose-1-phosphate, thereby mitigating the downstream metabolic consequences of excessive fructose consumption, such as ATP depletion and increased de novo lipogenesis. Quantitative in vitro and in vivo data confirm its potency and efficacy in reducing liver fat. The well-characterized pharmacokinetic profile, involving active hepatic uptake, supports its targeted action in the liver. These findings establish **PF-06835919** as a targeted therapeutic agent for metabolic disorders like NAFLD and NASH, driven by fructose overconsumption. Although Pfizer has discontinued its development for NASH, the compound remains a critical tool for understanding the role of KHK in metabolic disease.<sup>[16]</sup>

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